molecular formula C7H13N3O B1423107 1-(3-methoxypropyl)-1H-pyrazol-3-amine CAS No. 1179235-39-2

1-(3-methoxypropyl)-1H-pyrazol-3-amine

Cat. No. B1423107
CAS RN: 1179235-39-2
M. Wt: 155.2 g/mol
InChI Key: AVBOUKLCSSMLNV-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-1H-pyrazol-3-amine, also known as MPA, is a chemical compound that belongs to the pyrazole class of organic compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C7H14N2O. MPA has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including compounds similar to 1-(3-methoxypropyl)-1H-pyrazol-3-amine, have been synthesized and characterized. These compounds have shown potential in antitumor, antifungal, and antibacterial activities. Their structures were identified using various spectroscopic methods and X-ray crystallography (Titi et al., 2020).

Antimicrobial and Anticancer Activities

  • Novel pyrazolo[1,5-a]pyrimidine derivatives, synthesized via a process involving 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, demonstrated promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Chemical Synthesis Techniques

  • Efficient synthesis methods for pyrazole derivatives have been developed, such as the one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (Becerra et al., 2021).

Corrosion Inhibition

  • Bipyrazolic compounds, closely related to the chemical structure of 1-(3-methoxypropyl)-1H-pyrazol-3-amine, have been studied for their inhibitory effect on the corrosion of iron in acidic media (Chetouani et al., 2005).

Chemical Reactions and Properties

  • Studies on various pyrazole derivatives, including the synthesis of compounds like 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, provide insights into reductive amination processes and properties of these compounds (Bawa et al., 2009).

Anti-inflammatory and Pharmacological Activities

  • Derivatives of 1H-pyrazole, like 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles, have shown significant anti-inflammatory activity, along with other pharmacological properties (Bruno et al., 1992).

Molecular Docking and DNA Binding Studies

  • Biologically active pyrazole clubbed imino naphthyl derivatives, synthesized from compounds similar to 1-(3-methoxypropyl)-1H-pyrazol-3-amine, have been subject to molecular docking and DNA binding studies, showing moderate to good biological activities (Sandhya et al., 2021).

Antibacterial and Antifungal Activities

  • Research on substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides highlights their potent antimicrobial activities, providing insight into the structure-activity relationships for therapeutic efficacy (Raju et al., 2010).

Polymerization Applications

  • Co(II), Zn(II), and Cd(II) complexes with N,N',N-bidentate versus N,N',N-tridentate N,N',N-bis((1H-pyrazol-1-yl)methyl)amines, which include compounds structurally related to 1-(3-methoxypropyl)-1H-pyrazol-3-amine, have been studied for their application in methyl methacrylate polymerization (Shin et al., 2016).

Antibacterial Supramolecular Chemistry

  • Pyrazole Schiff bases, including derivatives of 1-(3-methoxypropyl)-1H-pyrazol-3-amine, have been synthesized and characterized for their potential as antibacterial agents, demonstrating the role of hydrogen bonds and π-stacking interactions in their molecular assembly (Feng et al., 2018).

Hydrogel Modification

  • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, a compound related to 1-(3-methoxypropyl)-1H-pyrazol-3-amine, to enhance their antibacterial and antifungal activities, highlighting their medical application potential (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-(3-methoxypropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-11-6-2-4-10-5-3-7(8)9-10/h3,5H,2,4,6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOUKLCSSMLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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